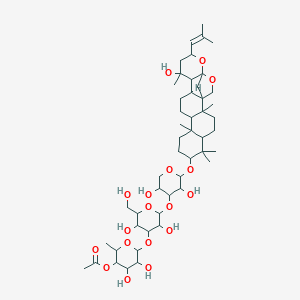

Zizyphoiside E

Description

Properties

CAS No. |

156436-85-0 |

|---|---|

Molecular Formula |

C49H78O18 |

Molecular Weight |

955.1 g/mol |

IUPAC Name |

[6-[2-[3,5-dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C49H78O18/c1-22(2)16-25-17-47(9,58)40-26-10-11-30-45(7)14-13-31(44(5,6)29(45)12-15-46(30,8)48(26)20-49(40,67-25)60-21-48)64-41-35(56)38(27(52)19-59-41)65-43-36(57)39(32(53)28(18-50)63-43)66-42-34(55)33(54)37(23(3)61-42)62-24(4)51/h16,23,25-43,50,52-58H,10-15,17-21H2,1-9H3 |

InChI Key |

MKPLIDATQPIMFJ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)O)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(COC(C3O)OC4CCC5(C6CCC7C8C(CC(OC89CC7(C6(CCC5C4(C)C)C)CO9)C=C(C)C)(C)O)C)O)CO)O)O)O)OC(=O)C |

Synonyms |

4-O-acetylrhamnopyranosyl-1-3-glucopyranosyl-1-3-arabinopyranosyl-1-3-jujubogenin zizyphoiside E |

Origin of Product |

United States |

Q & A

Q. How should researchers address contradictory bioactivity data for Zizyphoiside E across different studies?

- Methodological Answer : Conduct systematic meta-analysis by comparing assay conditions (e.g., cell lines, exposure durations, batch variability). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Replicate conflicting experiments under harmonized protocols and report raw data in supplementary materials .

Q. What experimental designs are recommended for in vivo studies of Zizyphoiside E to ensure translational relevance?

- Methodological Answer : Employ dose-response studies in rodent models, incorporating pharmacokinetic profiling (e.g., plasma half-life via LC-MS). Include sham and disease-model controls. Adhere to ARRIVE guidelines for ethical reporting and validate findings across multiple cohorts to mitigate inter-individual variability .

Q. How can researchers ensure reproducibility in pharmacological assays involving Zizyphoiside E?

- Methodological Answer : Standardize protocols using SOPs (e.g., cell passage number, serum lot consistency). Validate compound purity (>95% by HPLC) and stability (e.g., degradation under storage conditions). Share raw datasets and analytical codes via repositories like Zenodo to enable independent verification .

Q. What strategies optimize the development of analytical methods for quantifying Zizyphoiside E in complex matrices?

- Methodological Answer : Use hyphenated techniques (e.g., LC-MS/MS) with internal standards (e.g., deuterated analogs). Validate methods per ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and recovery rates. Test matrix effects (e.g., plasma vs. tissue homogenates) and document extraction efficiencies .

Q. How can synthetic routes for Zizyphoiside E be optimized to improve yield and stereochemical fidelity?

- Methodological Answer : Employ computational tools (e.g., DFT for transition-state analysis) to refine reaction pathways. Optimize protecting group strategies and catalytic conditions (e.g., enantioselective enzymes). Track intermediates via TLC/HPLC and characterize critical steps with in situ IR or NMR .

Q. What approaches resolve mechanistic ambiguities in Zizyphoiside E’s reported signaling pathway modulation?

- Methodological Answer : Combine omics techniques (transcriptomics/proteomics) with CRISPR-based gene silencing to identify target pathways. Use phospho-specific antibodies for kinase activity assays. Cross-reference findings with pathway databases (KEGG, Reactome) and validate via rescue experiments .

Q. How should cross-species variability in Zizyphoiside E’s metabolic processing be investigated?

- Methodological Answer : Perform comparative metabolism studies using microsomal preparations (e.g., human vs. murine CYP450 enzymes). Identify metabolites via UPLC-QTOF and assess bioactivity. Use phylogenetic analysis to correlate metabolic rates with enzyme homology and prioritize in vitro models with human relevance .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data. Use tools like RevMan for meta-analysis and publish negative results to reduce publication bias .

- Ethical Compliance : For human cell lines, obtain IRB approval and document provenance. Adhere to Nagoya Protocol for plant-derived materials .

- Computational Integration : Validate docking predictions (e.g., AutoDock Vina) with mutagenesis studies and molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.